molecular formula C15H22O3 B1403382 Tert-butyl 2-(4-propylphenoxy)acetate CAS No. 1401223-55-9

Tert-butyl 2-(4-propylphenoxy)acetate

Cat. No.: B1403382
CAS No.: 1401223-55-9
M. Wt: 250.33 g/mol
InChI Key: ITLUVVFRGOAMLU-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-propylphenoxy)acetate is a chemical compound offered for research and development purposes. As an ester with a tert-butyl group and a phenoxyacetate backbone, it is primarily of interest as a synthetic intermediate or building block in organic synthesis and medicinal chemistry . Compounds with similar structures are frequently utilized in the synthesis of more complex molecules, particularly in the development of potential pharmaceutical agents . For instance, research into analogous tert-butyl phenylacetate derivatives has explored their application as anti-inflammatory agents and bromodomain inhibitors . The tert-butyl ester group is a common feature in synthetic chemistry due to its utility as a protecting group for carboxylic acids, which can be removed under mild acidic conditions . This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl 2-(4-propylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-5-6-12-7-9-13(10-8-12)17-11-14(16)18-15(2,3)4/h7-10H,5-6,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLUVVFRGOAMLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Using Potassium Carbonate in Polar Aprotic Solvents

One of the most documented methods involves the reaction of 4-propylphenol with tert-butyl bromoacetate in the presence of potassium carbonate as a base, using polar aprotic solvents such as 2-butanone or dimethyl sulfoxide (DMSO).

  • Reaction Conditions:
    • Reagents: 4-propylphenol, tert-butyl bromoacetate, potassium carbonate
    • Solvent: 2-butanone or DMSO
    • Temperature: Reflux (approximately 70–80 °C)
    • Time: 2–3 hours
  • Procedure:
    • The phenol and tert-butyl bromoacetate are dissolved in the solvent.
    • Potassium carbonate is added to deprotonate the phenol, generating the phenolate ion.
    • The mixture is heated under reflux to promote nucleophilic substitution.
    • After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent such as dichloromethane.
    • The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
  • Yield and Purity:
    • Yields reported are typically high, around 90–97%.
    • Purity is generally confirmed by chromatographic methods and NMR spectroscopy.

Alternative Bases and Solvents

  • Cesium Fluoride in N,N-Dimethylformamide (DMF):

    • Cesium fluoride can be used as a base to facilitate the nucleophilic substitution.
    • Reaction temperatures range from 20 °C to 120 °C over 3 hours.
    • This method provides good yields (~78%) and high purity products.
  • Potassium Carbonate in Dimethyl Sulfoxide (DMSO):

    • Similar to the 2-butanone method but using DMSO as solvent.
    • Reaction temperature maintained at 70–80 °C.
    • Yields around 70–83% with high stereoselectivity and purity.

Stepwise Synthesis via Intermediate Formation

In some cases, the preparation is part of a multi-step synthesis involving the formation of intermediates such as tert-butyl 2-(4-formylphenoxy)acetate, which can be further modified to introduce the propyl group or other substituents.

  • Example:
    • Starting from 4-hydroxybenzaldehyde and tert-butyl bromoacetate under potassium carbonate reflux in 2-butanone to form tert-butyl 2-(4-formylphenoxy)acetate.
    • Subsequent alkylation or reduction steps introduce the propyl substituent on the phenyl ring.
Method Reagents & Conditions Solvent Temperature Time Yield (%) Notes
Potassium carbonate, reflux 4-propylphenol + tert-butyl bromoacetate + K2CO3 2-butanone Reflux (~80 °C) 2 hours 90–97 High yield, simple workup
Cesium fluoride, DMF 4-propylphenol + tert-butyl bromoacetate + CsF DMF 20–120 °C 3 hours ~78 Alternative base, moderate temp range
Potassium carbonate, DMSO 4-propylphenol + tert-butyl bromoacetate + K2CO3 DMSO 70–80 °C 2–3 hours 70–83 High purity, stereoselective
Multi-step via 4-formylphenoxy 4-hydroxybenzaldehyde + tert-butyl bromoacetate + K2CO3 2-butanone Reflux 2 hours 97 Intermediate for further functionalization
  • Base Selection: Potassium carbonate is preferred due to its moderate basicity and good solubility in polar aprotic solvents, ensuring efficient phenolate formation without side reactions.
  • Solvent Choice: Polar aprotic solvents like 2-butanone, DMSO, and DMF enhance nucleophilicity of the phenolate and stabilize transition states, improving reaction rates and yields.
  • Temperature and Time: Reflux conditions (70–80 °C) for 2–3 hours balance reaction completion and minimize side reactions.
  • Purification: Extraction, drying, and concentration under reduced pressure are standard. Crystallization from methanol or other solvents may be employed for further purification.
  • Yield and Purity: Reported yields are consistently high (70–97%), with purity confirmed by NMR and HPLC, indicating the robustness of these methods.
  • Scalability: The described methods are amenable to scale-up, given the use of common reagents and straightforward workup.

The preparation of tert-butyl 2-(4-propylphenoxy)acetate is efficiently achieved through nucleophilic substitution of 4-propylphenol with tert-butyl bromoacetate under basic conditions. Potassium carbonate in polar aprotic solvents such as 2-butanone or DMSO is the most widely used and effective method, providing high yields and purity. Alternative bases like cesium fluoride and solvents like DMF also offer viable routes. Multi-step syntheses involving intermediates such as tert-butyl 2-(4-formylphenoxy)acetate allow for further functionalization and diversification of the compound.

This synthesis is well-documented in the literature with consistent reproducibility, making it a reliable approach for industrial and research applications.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(4-propylphenoxy)acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 2-(4-propylphenoxy)acetic acid and tert-butyl alcohol.

    Oxidation: The phenoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.

    Substitution: Electrophilic reagents such as nitric acid or bromine can be used under controlled conditions.

Major Products Formed:

    Hydrolysis: 2-(4-propylphenoxy)acetic acid and tert-butyl alcohol.

    Oxidation: Various oxidized phenoxy derivatives.

    Substitution: Substituted phenoxyacetates with different functional groups on the aromatic ring.

Scientific Research Applications

Chemistry: Tert-butyl 2-(4-propylphenoxy)acetate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its ester group makes it a versatile building block for various chemical transformations.

Biology and Medicine: While specific biological applications of this compound are not well-documented, compounds with similar structures are often explored for their potential pharmacological properties. Research may focus on its interactions with biological targets and its potential as a drug candidate.

Industry: In the industrial sector, this compound can be used as a solvent or as an intermediate in the production of specialty chemicals. Its stability and reactivity make it suitable for various applications in coatings, adhesives, and other materials .

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-propylphenoxy)acetate in chemical reactions involves the activation of its ester and phenoxy groups. The ester group can undergo nucleophilic attack, leading to hydrolysis or transesterification reactions. The phenoxy group can participate in electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares Tert-butyl 2-(4-propylphenoxy)acetate with key structural analogs:

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Structural Features
This compound C₁₅H₂₂O₃ 4-propylphenoxy 250.33 Lipophilic propyl chain
tert-Butyl 2-(3-formylphenoxy)acetate C₁₃H₁₆O₄ 3-formylphenoxy 236.26 Electron-withdrawing formyl group
tert-Butyl 2-(4-aminophenoxy)acetate C₁₂H₁₇NO₃ 4-aminophenoxy 223.27 Electron-donating amino group
tert-Butyl 2-(4-formyl-3-hydroxyphenoxy)acetate C₁₃H₁₆O₅ 4-formyl-3-hydroxyphenoxy 252.26 Hydrogen-bonding hydroxyl and formyl groups

Key Observations :

  • Reactivity: Formyl derivatives (e.g., C₁₃H₁₆O₄) are more reactive in nucleophilic additions or condensations, whereas amino-substituted analogs (e.g., C₁₂H₁₇NO₃) may participate in acid-base reactions or serve as intermediates in peptide coupling .
  • Hydrogen Bonding : The hydroxyl group in C₁₃H₁₆O₅ enhances solubility in polar solvents, contrasting with the hydrophobic propyl chain in the target compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 2-(4-propylphenoxy)acetate, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via acid-catalyzed esterification of 2-(4-propylphenoxy)acetic acid with tert-butyl alcohol. Sulfuric acid or p-toluenesulfonic acid (PTSA) is used as a catalyst in refluxing solvents like dichloromethane or toluene . Optimization involves monitoring reaction time, temperature (typically 80–110°C), and stoichiometric ratios of reactants. Industrial-scale synthesis may employ continuous flow reactors to enhance efficiency and yield .
  • Validation : Reaction progress is tracked using TLC or HPLC, and purity is confirmed via NMR (e.g., δ ~1.4 ppm for tert-butyl protons) and mass spectrometry (expected molecular ion peak at m/z ~250–300) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : 1^1H NMR identifies aromatic protons (δ 6.5–7.5 ppm), tert-butyl protons (δ 1.2–1.4 ppm), and methylene groups (δ 4.0–4.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., C15_{15}H22_{22}O3_3) with an error margin <5 ppm .
  • IR Spectroscopy : Peaks at ~1740 cm1^{-1} (ester C=O) and 1250 cm1^{-1} (C-O-C) confirm functional groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • PPE : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. For respiratory protection, use NIOSH-approved P95 masks in poorly ventilated areas .
  • Spill Management : Absorb spills with inert material (sand, vermiculite) and dispose as hazardous waste. Avoid drainage contamination .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX software provides precise bond lengths, angles, and torsional parameters. For example, a triclinic crystal system (space group P1) with unit cell parameters (a = 8.3 Å, b = 12.6 Å, c = 13.9 Å) confirms molecular geometry . Refinement using SHELXL resolves disorder in tert-butyl or phenoxy groups .

Q. What strategies address contradictory reactivity data in this compound during nucleophilic substitution reactions?

  • Methodology :

  • Kinetic Studies : Monitor reaction intermediates via 13^{13}C NMR or in-situ IR to identify competing pathways (e.g., SN2 vs. elimination).
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution, while non-polar solvents may stabilize intermediates .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict activation energies for competing mechanisms .

Q. How do structural modifications (e.g., halogenation) alter the biological activity of this compound?

  • Methodology :

  • SAR Studies : Introduce halogens (e.g., Br at the para position) to assess changes in cytotoxicity or enzyme inhibition. Compare IC50_{50} values against parent compound using MTT assays .
  • Molecular Docking : AutoDock Vina predicts binding affinities with target proteins (e.g., COX-2 or kinases) .
    • Example : Brominated derivatives show enhanced lipophilicity (logP increased by ~0.5 units) and improved blood-brain barrier penetration .

Key Research Challenges

  • Data Gaps : Limited ecotoxicological data (persistence, bioaccumulation) require OECD 301/302 testing .
  • Mechanistic Ambiguities : The role of tert-butyl groups in stabilizing transition states during ester hydrolysis remains understudied.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 2-(4-propylphenoxy)acetate
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